molecular formula C11H13NO2 B3030986 4-Phenyl-L-proline CAS No. 1195728-65-4

4-Phenyl-L-proline

Cat. No.: B3030986
CAS No.: 1195728-65-4
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Chiral Building Block in Organic and Medicinal Chemistry

Chirality, or "handedness," is a critical property in chemistry, particularly in the pharmaceutical industry, where enantiomers (mirror-image forms of a molecule) can exhibit vastly different biological activities and toxicities. Chiral building blocks are enantiomerically pure or enriched molecules used as starting materials or intermediates in the synthesis of complex chiral compounds, especially pharmaceuticals.

4-Phenyl-L-proline serves as a significant chiral building block due to its inherent stereochemistry and the presence of the phenyl group. The proline scaffold provides conformational rigidity, which is crucial for designing molecules that can interact specifically with biological targets like enzymes or receptors ontosight.airesearchgate.net. The phenyl substituent introduces aromaticity and lipophilicity, further influencing molecular interactions and pharmacokinetic properties. Researchers utilize this compound in the synthesis of various biologically active compounds, including enzyme inhibitors and peptide mimetics, aiming to create molecules with enhanced efficacy, selectivity, and stability ontosight.aicsic.es. Its utility extends to peptide synthesis, where it can be incorporated to modulate peptide conformation and function csic.es.

Overview of Stereoisomers (cis and trans) and Their Research Implications

The substitution at the 4-position of the proline ring in this compound gives rise to stereoisomers, primarily differing in the relative orientation of the phenyl group with respect to the carboxyl group, leading to cis and trans configurations. The designation "trans" refers to the phenyl group being on the opposite side of the pyrrolidine (B122466) ring relative to the carboxyl group, while "cis" indicates they are on the same side ontosight.ai.

The synthesis and study of these specific stereoisomers are of considerable research interest. Different stereoisomers can possess distinct physical properties, reactivity, and biological activities. For instance, research has focused on developing synthetic methodologies that achieve high stereoselectivity, favoring the formation of either the cis or trans isomer acs.orggoogle.com. Processes have been developed to produce (trans)-4-phenyl-L-proline with high stereospecificity, achieving trans:cis ratios of at least 90:10, and often higher google.com. Furthermore, analytical techniques, such as trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), have been employed to directly recognize and differentiate between chiral and cis/trans isomers of proline derivatives, highlighting the importance of controlling and analyzing these configurations acs.org. The ability to access enantiomerically pure forms of both cis and trans β-phenylproline has been reported, enabling their use in peptide synthesis csic.es.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438002
Record name 4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195728-65-4
Record name 4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for trans-4-Phenyl-L-proline Derivative Synthesis

The trans isomer is often a key intermediate in the synthesis of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. lookchem.com Methodologies to produce this isomer with high stereochemical purity are therefore well-established.

A highly effective and stereospecific method for synthesizing trans-4-phenyl-L-proline derivatives is the Friedel-Crafts alkylation of benzene (B151609) with a suitably activated proline precursor. lookchem.comresearchgate.net This reaction proceeds with a high degree of stereocontrol, yielding the desired trans product.

A key example involves the reaction of (cis)-N-benzoyl-4-[(methylsulfonyl)oxy]-L-proline (a cis-4-mesyloxy-L-proline derivative) with benzene in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). researchgate.net The reaction stereospecifically produces the corresponding trans-4-phenylproline derivative. lookchem.comresearchgate.net The mechanism is believed to involve the formation of a carbocation at the C4 position, which is then attacked by the benzene ring. The stereochemical outcome, an inversion of configuration from the cis starting material to the trans product, is characteristic of an Sₙ2-like mechanism or a highly directed Sₙ1-type reaction where the incoming phenyl group approaches from the face opposite to the leaving mesyloxy group. For optimal results and to minimize side reactions, process parameters such as a substrate-to-AlCl₃ molar ratio of 1:3.6–4.0 and a temperature range of 0–10°C are critical. This approach can yield the trans:cis product in a ratio greater than 98:2.

Starting MaterialReagentsProductKey Outcome
(cis)-N-Benzoyl-4-mesyloxy-L-prolineBenzene, Aluminum Chloride (AlCl₃)trans-1-Benzoyl-4-phenyl-L-prolineStereospecific inversion of configuration; >98:2 trans:cis ratio. researchgate.net

Nucleophilic substitution reactions provide another robust pathway to trans-4-phenyl-L-proline. These methods often utilize organocuprate reagents, which are known for their utility in forming carbon-carbon bonds.

One notable method is the reaction of lithium diphenylcuprate (Ph₂CuLi) with proline derivatives bearing a good leaving group, such as a tosylate, at the C4 position. researchgate.net The reaction of lithium diphenylcuprate with trans-4-tosyloxy-L-proline derivatives proceeds with a net retention of configuration at the C4 carbon, yielding the trans-4-phenyl-L-proline product in excellent yields. researchgate.net This retention of stereochemistry is a fascinating outcome for a substitution reaction and highlights the complex mechanistic pathways that can be controlled by the choice of reagent and substrate. A detailed procedure involves the reaction of N-t-butoxycarbonyl-4-tosyloxy-L-proline with lithium diphenylcuprate, generated in situ from phenyllithium (B1222949) and copper(I) bromide, followed by deprotection to yield the final product. prepchem.com

Additionally, solid-phase synthesis techniques, termed "proline editing," allow for the conversion of 4-hydroxyproline (B1632879) (Hyp) derivatives to various 4-substituted prolines. nih.gov To obtain the trans (4R) configuration via Sₙ2 chemistry, a multi-step sequence is employed, starting with a Mitsunobu inversion of the hydroxyl group, followed by further functionalization and substitution. nih.gov

Starting MaterialReagentsProductKey Outcome
trans-4-Tosyloxy-L-proline derivativeLithium diphenylcuprate (Ph₂CuLi)trans-4-Phenyl-L-proline derivativeHigh yield with net retention of configuration. researchgate.netprepchem.com
4R-Hydroxyproline (Hyp) on solid support1. Mitsunobu inversion (e.g., with nitrobenzoic acid) 2. Azide-mediated release 3. Sulfonylation 4. Sₙ2 reaction with nucleophile4R-Substituted proline derivativeStereospecific synthesis via a multi-step Sₙ2 pathway. nih.gov

Friedel-Crafts Alkylation Approaches for Stereospecificity

Strategies for cis-4-Phenyl-L-proline Derivative Synthesis

The cis isomer of 4-phenyl-L-proline is also of significant interest for its unique conformational properties. nih.gov Its synthesis requires distinct stereochemical strategies compared to the trans isomer.

Catalytic hydrogenolysis is a key method for preparing cis-4-phenyl-L-proline. nih.govfigshare.com This approach typically involves the stereoselective hydrogenation of a double bond within a proline precursor.

A successful synthesis starts from N-protected 4-oxo-L-proline. mdpi.com This keto-proline derivative can undergo a Wittig olefination to introduce an exocyclic double bond at the C4 position. mdpi.com The subsequent catalytic hydrogenation of this C4-methylene proline derivative is a crucial stereodetermining step. The hydrogenation, often carried out using a palladium on carbon (Pd/C) catalyst, proceeds stereoselectively to deliver the hydrogen atom from the sterically less hindered face of the molecule, resulting predominantly in the cis-substituted proline derivative. mdpi.comresearchgate.net This method provides a reliable route to cis-4-alkyl and cis-4-aryl-L-proline analogues. nih.govmdpi.com

Starting MaterialKey StepsReagentsProduct
N-Cbz-4-oxo-L-proline1. Wittig olefination 2. Catalytic Hydrogenation1. Ph₃P=CH₂, DMSO 2. H₂, Pd/CN-Cbz-cis-4-phenyl-L-proline

Building the pyrrolidine (B122466) ring through intramolecular cyclization offers another powerful strategy for controlling the stereochemistry at the C4 position. The stereoselectivity of the cyclization or subsequent functionalization steps can be directed to favor the cis product.

One approach involves the intramolecular cyclization of a linear nitrile derivative. nih.gov After the ring is formed, a double bond remains, which can then be subjected to catalytic hydrogenation. This hydrogenation step typically yields the thermodynamically less stable cis derivative as the major product. nih.gov Another strategy begins with a chiral precursor, such as an enantiopure β-amino acid derived from L-phenylalanine. rsc.org Intramolecular cyclization constructs a 3-oxopyrrolidine intermediate. This intermediate can be converted to a vinyl triflate with complete regioselectivity, and a subsequent stereoselective hydrogenation reaction, for instance using a platinum oxide catalyst, can yield the desired cis δ-substituted L-proline derivative with high diastereoselectivity. rsc.org Furthermore, a "proline editing" approach on a solid support can be used to generate cis (4S) derivatives. nih.gov This involves converting the hydroxyl group of 4-hydroxyproline into a good leaving group, such as a sulfonate, followed by a direct Sₙ2 reaction with a suitable nucleophile, which proceeds with inversion of configuration to give the cis product. nih.gov

StrategyKey StepsOutcome
Intramolecular CyclizationCyclization of a nitrile derivative followed by catalytic hydrogenation of the resulting double bond. nih.govFormation of the cis-substituted proline derivative. nih.gov
Stereoselective HydrogenationFormation of a vinyl triflate from a cyclic ketone precursor followed by diastereoselective hydrogenation. rsc.orgIsolation of the cis δ-substituted L-proline analogue. rsc.org
Solid-Phase Sₙ2 ReactionConversion of trans-4-hydroxyproline to a sulfonate ester, followed by Sₙ2 reaction with a nucleophile. nih.govStereospecific formation of the cis-substituted proline with inversion of configuration. nih.gov

Hydrogenolysis-Based Routes

Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives with additional substituents on the phenyl ring or the proline ring itself allows for fine-tuning of the molecule's properties. These derivatives are often prepared from intermediates like 4-hydroxy- or 4-ketoproline. researchgate.net

A range of 4-substituted prolines, including those with alkyl, aryl, alkoxy, and aryloxy groups, can be synthesized from these common precursors. researchgate.net For instance, multi-functionalized pyrrolidines can be generated from protected cis- or trans-3,4-epoxy-L-prolines. The epoxide ring can be opened by various nucleophiles, including phenyl nucleophiles, to introduce a phenyl group and a hydroxyl group with specific regio- and stereochemistry. biorxiv.org

A highly versatile method known as "proline editing" enables the synthesis of a vast library of functionally and structurally diverse proline analogues on a solid support. nih.gov Starting with a peptide containing 4-hydroxyproline, the hydroxyl group can be stereospecifically converted into a leaving group (like a sulfonate) or modified through oxidation/reduction, acylation, and substitution reactions. nih.gov This allows for the introduction of a wide array of functionalities at the C4 position, including substituted phenyl groups, with either cis (4S) or trans (4R) stereochemistry, providing access to derivatives for applications ranging from bioorthogonal conjugation to heteronuclear NMR. nih.gov

Condensation and Amidation Protocols (e.g., N-(4′-nitrophenyl)-L-prolinamides)

Condensation and amidation are fundamental reactions in the synthesis of proline derivatives. A key example is the synthesis of N-(4′-substituted phenyl)-L-prolinamides, which serves as a model for forming N-aryl bonds and subsequent amide linkages. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov The synthesis typically begins with a condensation reaction between an activated aromatic compound, such as p-fluoronitrobenzene, and L-proline. nih.govroyalsocietypublishing.orgresearchgate.net This reaction is generally performed under aqueous-alcoholic basic conditions to produce N-aryl-L-proline intermediates. nih.govroyalsocietypublishing.orgresearchgate.net

Following the initial condensation, the carboxylic acid of the resulting N-aryl-L-proline is activated for amidation. A common method involves converting the carboxylic acid into an acid chloride using reagents like thionyl chloride (SOCl₂). nih.govresearchgate.net This activated intermediate readily reacts with a variety of primary or secondary amines to form the final prolinamide product. nih.govresearchgate.net The choice of amine allows for the introduction of diverse substituents, enabling the creation of a library of derivatives from a common intermediate. nih.govresearchgate.net The yields for these amidation reactions can range widely, from 20% to 80%, depending on the specific amine used. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov

Table 1: Synthesis of Substituted N-(4′-nitrophenyl)-L-prolinamides

Step Reaction Type Starting Materials Reagents Product Key Findings
1 Condensation p-fluoronitrobenzene, L-proline nih.govroyalsocietypublishing.orgresearchgate.net Aqueous-alcoholic base nih.govroyalsocietypublishing.orgresearchgate.net N-(4'-nitrophenyl)-L-proline adducts nih.gov Forms the N-aryl proline intermediate.
2 Amidation N-aryl-L-proline adducts, Various amines nih.govresearchgate.net Thionyl chloride (SOCl₂) nih.govresearchgate.net N-(4′-nitrophenyl)-L-prolinamides nih.govresearchgate.net Yields range from 20-80%. nih.govroyalsocietypublishing.orgresearchgate.net

One-Pot Reaction Sequences in Derivative Synthesis

To improve efficiency and reduce the number of intermediate purification steps, one-pot reaction sequences are frequently employed in the synthesis of proline derivatives. nih.govmdpi.com In the case of N-(4′-nitrophenyl)-L-prolinamides, the amidation process is often conducted as a two-stage, one-pot reaction. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov

Enantiomeric Purity and Control in Synthetic Pathways

Maintaining enantiomeric purity is a critical aspect of synthesizing chiral molecules like this compound and its derivatives. The most common and effective strategy is to begin the synthetic pathway with an enantiomerically pure starting material, a technique known as the "chiral pool" approach. rsc.org

For the synthesis of N-(4′-substituted phenyl)-L-prolinamides, the use of naturally occurring L-proline as the starting material ensures that the stereochemistry at the α-carbon is pre-defined and maintained throughout the reaction sequence. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov Similarly, other enantiopure L-proline analogues, such as δ-benzylproline, have been synthesized by starting with L-phenylalanine, another readily available chiral amino acid. rsc.org In such syntheses, the pyrrolidine ring is constructed through intramolecular cyclization, with reaction conditions carefully chosen to preserve the original stereocenter. rsc.org

The prevention of racemization or epimerization during synthesis is paramount. In the synthesis of stereoregular polyesters from 4-hydroxy-L-proline, for instance, specific organobase catalysts are used that facilitate polymerization without affecting the chiral centers. chinesechemsoc.org The inherent conformational rigidity of the proline ring also contributes to the stereochemical stability. rsc.org Following synthesis, analytical techniques such as chiral Normal Phase High-Performance Liquid Chromatography (NP-HPLC) can be used to confirm the enantiomeric purity of the final product by separating the D- and L-isomers after derivatization. researchgate.net

Conformational Analysis and Structural Characterization

Pyrrolidine (B122466) Ring Conformations (endo/exo) and Puckering Dynamics

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (UP) and Cγ-exo (DOWN). nih.gov In the endo pucker, the Cγ atom is displaced from the approximate plane of the other four ring atoms on the same side as the carboxyl group. In the exo pucker, the Cγ atom is displaced to the opposite side. beilstein-journals.orgraineslab.com The energy difference between these two states in unsubstituted proline is small, allowing for rapid interconversion. raineslab.com

However, substitution at the 4-position, as in 4-Phenyl-L-proline, profoundly biases this equilibrium. For 4-substituted L-prolines, which have a (2S) configuration, the substituent at C4 can be in either the R or S configuration. In the case of (2S, 4R)-4-Phenyl-L-proline, the phenyl group is a non-electron-withdrawing, bulky substituent. Research indicates that such non-electron-withdrawing groups, when present as a 4R substituent, favor the endo ring pucker. nih.gov This preference is primarily driven by sterics; the bulky phenyl group preferentially occupies a pseudo-equatorial position to minimize steric strain, which is achieved in the 4R-endo conformation. nih.gov Conversely, a 4S-phenyl substituent would favor the exo pucker. nih.govresearchgate.net

Prolyl Amide Bond Isomerism (cis/trans) and Its Modulation

The peptide bond preceding a proline residue (the prolyl amide bond) is unique among amino acids in that it can adopt both cis and trans conformations with a relatively small energy difference. mdpi.com This cis/trans isomerism is a critical conformational switch in protein folding and function. nih.gov The omega (ω) dihedral angle defines this isomerism, being approximately 180° for trans and 0° for cis. mdpi.com

The conformational preference of the pyrrolidine ring pucker is strongly correlated with the cis/trans state of the amide bond. Specifically, the cis amide bond strongly favors an endo ring pucker. nih.gov This interplay means that substituents influencing the ring pucker can, in turn, modulate the cis/trans equilibrium.

While electron-withdrawing substituents at the 4R position are known to stabilize the trans amide bond through stereoelectronic effects that favor the exo pucker, the influence of a bulky, non-electron-withdrawing group like phenyl is primarily steric. nih.gov The inherent preference of (2S, 4R)-4-Phenyl-L-proline for the endo pucker does not preclude the formation of a trans amide bond, but the strong association between the cis isomer and the endo pucker remains a key feature of its conformational landscape. The equilibrium can be influenced by the local environment, including the nature of adjacent amino acids and solvent polarity. nih.gov

Influence of 4-Substitution on Conformational Preferences and Stereoelectronic Effects

The conformational preferences of this compound are dictated by a balance of steric and stereoelectronic effects.

Steric Effects : As mentioned, the primary influence of the bulky phenyl group is steric hindrance. In (2S, 4R)-4-Phenyl-L-proline, the system avoids unfavorable steric interactions by adopting an endo pucker, which places the large phenyl group in a more spacious pseudo-equatorial orientation. nih.gov In contrast, the exo pucker would force the phenyl group into a more sterically crowded pseudo-axial position. nih.gov

Stereoelectronic Effects : While the phenyl group is generally considered non-electron-withdrawing compared to groups like fluorine or hydroxyl, it is not devoid of electronic influence. nih.gov Stereoelectronic effects arise from interactions between bonding and anti-bonding orbitals. In 4-substituted prolines with electron-withdrawing groups, a gauche effect (hyperconjugation between C-H or C-C bonding orbitals and the C-X anti-bonding orbital) stabilizes a specific pucker. beilstein-journals.orgnih.gov For a 4R substituent, this effect stabilizes the exo pucker. nih.gov However, for non-electron-withdrawing groups like phenyl, this stereoelectronic stabilization of the exo pucker is weak or absent, allowing steric factors to dominate and favor the endo pucker. nih.gov

The interplay of these effects is summarized in the following table:

Feature(2S, 4R)-4-Phenyl-L-prolineUnderlying Reason
Preferred Ring Pucker EndoSteric effects dominate; the bulky phenyl group occupies a pseudo-equatorial position. nih.gov
Amide Bond Isomerism Exists as an equilibrium of cis and trans isomers.The endo pucker is strongly associated with the cis isomer, but trans is also accessible. nih.gov
Dominant Influence Steric hindrance of the phenyl group.The phenyl group is bulky and not strongly electron-withdrawing. nih.gov

Theoretical and Computational Conformational Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of proline and its analogues. nih.govresearchgate.net These studies allow for the calculation of the relative energies of different conformers (endo/exo, cis/trans) and the energy barriers for their interconversion.

For 4-substituted prolines, computational studies have confirmed the general principles observed experimentally:

Calculations for model dipeptides like Ac-Pro-NHMe show that 4R-substitution with electron-withdrawing groups stabilizes the exo (or UP) pucker. nih.gov

Molecular dynamics simulations can map the potential energy surface along puckering coordinates, revealing the energy minima corresponding to the endo and exo states. beilstein-journals.org

Ramachandran plot analysis for substituted prolines shows that endo-puckered structures tend to occupy regions with lower φ and higher ψ values compared to their exo counterparts. nih.govwolfram.com

While extensive computational studies specifically targeting this compound are not as prevalent as for fluorinated prolines, the existing research on analogues provides a robust theoretical framework for understanding its behavior. beilstein-journals.orgnih.gov Such calculations would typically model a simple derivative, like N-acetyl-4-phenyl-L-proline-N'-methylamide, to predict the relative populations and energies of its stable conformers in the gas phase and in different solvents.

Experimental Techniques for Structural Elucidation in Research

NMR spectroscopy is the most powerful experimental technique for studying the conformation of proline analogues in solution. nih.govebi.ac.uk Several NMR parameters are sensitive to the geometry of the pyrrolidine ring and the prolyl amide bond:

1H-1H Coupling Constants (J-couplings): The vicinal coupling constants between protons on the pyrrolidine ring are dependent on the dihedral angles between them, which are in turn defined by the ring pucker. By measuring these J-couplings, researchers can determine the equilibrium populations of the endo and exo conformers. nih.gov

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. For instance, a strong NOE signal between the α-proton of proline and the α-proton of the preceding residue is characteristic of a cis amide bond.

Chemical Shifts: The chemical shifts of the proline ring protons, particularly Cβ and Cδ, are also indicative of the ring pucker and the cis/trans isomeric state. rsc.org The chemical shift difference between the diastereotopic Cγ fluorines in 4,4-difluoroproline has been developed as a sensitive probe for proline conformation, directly reporting on the ring pucker preference. chemrxiv.org

These NMR experiments can be used to determine the ratio of cis to trans isomers (Ktrans/cis) and provide a detailed picture of the conformational bias introduced by the 4-phenyl substituent. rsc.org

Mass spectrometry is a primary tool for confirming the molecular weight and identifying the structure of newly synthesized compounds and their derivatives. In the context of this compound research, MS is crucial for verifying the successful synthesis of the amino acid itself or peptides incorporating it.

Typically, for analysis, the amino acid or peptide is derivatized to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to enhance its ionization for Electrospray Ionization (ESI-MS). nist.govlibretexts.org Common derivatization methods include N-acylation and esterification. nih.gov

The mass spectrum provides two key pieces of information:

Molecular Ion Peak (M+): This peak confirms the molecular weight of the derivative, ensuring the correct compound has been synthesized.

Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. This fragmentation pattern serves as a fingerprint for the molecule's structure. For example, the fragmentation of N-acyl proline derivatives often involves specific losses related to the acyl group, the carboxyl group, and characteristic cleavages of the pyrrolidine ring. raco.catacs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomeric Ratio Determination and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the isomeric ratio and assessing the purity of this compound. This method is particularly valuable for separating and quantifying enantiomers and diastereomers, ensuring the stereochemical integrity of the compound.

To determine the enantiomeric purity of proline derivatives, a common strategy involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.gov For instance, a method was developed for a fluoroquinolone, WCK 1152, where the analyte was derivatized with N-Boc-L-proline. This allowed for the separation of the resulting diastereomers on an end-capped C18 stationary phase. nih.gov The method demonstrated excellent resolution between the diastereomeric peaks, enabling the quantification of the unwanted enantiomer. nih.gov This approach, with appropriate modifications, can be adapted for this compound.

Another approach involves the use of chiral stationary phases (CSPs) or chiral mobile phase additives. While chiral mobile phase additives like L-phenylalanine have shown some success, they may not always provide sufficient resolution for quantifying trace impurities. nih.gov Chiral stationary phases, such as those based on cyclodextrins or macrocyclic glycopeptides (e.g., CHIROBIOTIC™ phases), often provide superior separation of enantiomers. sigmaaldrich.com For example, the CHIROBIOTIC™ T phase has been successfully used for the analysis of proline and its derivatives. sigmaaldrich.com

The purity of proline and its analogs can also be assessed using HPLC, with typical purities for commercially available L-proline being ≥98% as determined by this method. chemodex.com A patent for detecting trace amounts of the D-proline isomer in L-proline outlines an HPLC method using a CHIRALCEL OX-3R column. google.comgoogle.com This method involves derivatization with benzoyl chloride to introduce a UV-absorbing chromophore, facilitating detection. google.com The chromatographic conditions are optimized for sensitivity and resolution, allowing for the detection of trace chiral isomers. google.comgoogle.com

A typical HPLC method for the analysis of proline enantiomers might utilize a specialized column like the Astec® CLC-L, with a mobile phase containing a copper salt, and UV detection at 254 nm. sigmaaldrich.com The validation of such HPLC methods is critical and involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For example, in the analysis of WCK 1152, the method was found to be linear over a specified concentration range, with correlation coefficients greater than 0.99. nih.gov

Table 1: HPLC Method Parameters for Chiral Separation of Proline Derivatives

Parameter Example Condition 1 nih.gov Example Condition 2 google.comgoogle.com Example Condition 3 sigmaaldrich.com
Chromatographic Column End-capped C18 CHIRALCEL OX-3R Astec® CLC-L, 15 cm x 4.6 mm, 5 µm
Mobile Phase Varies (pre-derivatization) Gradient elution with acetonitrile (B52724) and phosphoric acid solution 5 mM Copper Sulfate
Flow Rate 1.25 mL/min 0.6-1.0 mL/min 1 mL/min
Column Temperature 30°C 25-35°C 25°C
Detection UV/Vis at 290 nm UV at 205-220 nm UV at 254 nm

| Derivatization | N-Boc-L-proline | Benzoyl chloride | Not specified |

X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry

X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state conformation and absolute stereochemistry of chiral molecules like this compound. This technique provides precise three-dimensional coordinates of the atoms within a single crystal, revealing detailed information about bond lengths, bond angles, and torsional angles.

The conformation of the proline ring, often described as an "envelope" or "twist" pucker, is a key structural feature. Substitutions on the proline ring, such as a phenyl group at the C4 position, significantly influence this puckering (endo/exo) and the cis/trans isomerization of the preceding peptide bond. nih.gov The cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65°. nih.gov

Studies on various substituted prolines have demonstrated the power of X-ray crystallography in elucidating these conformational preferences. For example, the crystal structure of Fmoc-4S-(4-iodophenyl)hydroxyproline revealed a cis Fmoc-proline bond and an endo proline ring pucker. researchgate.net In another study, the single-crystal X-ray diffraction analysis of (4S)-1-methyl-4-propyl-L-proline hydrochloride confirmed its identity and absolute stereochemistry. mdpi.com The analysis showed the propyl chain in an equatorial position with an all-anti configuration. mdpi.com

The determination of absolute configuration is a critical aspect of X-ray crystallography for chiral compounds. This is often achieved through the anomalous dispersion effect, where the scattering factor of an atom becomes a complex number. wiley-vch.de The Flack parameter is a commonly used value to establish the absolute stereochemistry, with a value close to zero indicating the correct enantiomer has been modeled. researchgate.net For molecules containing heavier atoms, this effect is more pronounced, facilitating a confident assignment. soton.ac.uk

Table 2: Crystallographic Data for Proline Derivatives

Compound Crystal System Space Group Key Conformational Features Reference
(4S)-1-methyl-4-propyl-L-proline hydrochloride Orthorhombic P2₁2₁2₁ Propyl chain in equatorial position, all-anti configuration mdpi.com
Fmoc-4S-(4-iodophenyl) hydroxyproline Not specified Not specified cis Fmoc-proline bond (ω = +8.6°), endo proline ring pucker researchgate.net

Applications in Medicinal Chemistry and Materials Science Research

Role as an Intermediate in Angiotensin-Converting Enzyme (ACE) Inhibitor Development

4-Substituted prolines, including 4-Phenyl-L-proline, have been instrumental in the development of potent inhibitors for the angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension. nih.govnih.gov The introduction of hydrophobic substituents at the 4-position of the proline ring generally leads to more potent ACE inhibitors compared to the unsubstituted parent compounds. nih.govresearchgate.net This enhancement is attributed to favorable interactions within the active site of the enzyme. Researchers have synthesized and evaluated analogues of various classes of ACE inhibitors, such as captopril, enalaprilat, and phosphinic acid-based inhibitors, by incorporating these modified proline derivatives. nih.govacs.org

A significant area of research has focused on the synthesis of phosphinic acid ACE inhibitors that incorporate 4-substituted prolines. acs.orgscielo.br These compounds are designed as transition-state analogues that mimic the tetrahedral intermediate formed during peptide hydrolysis by the zinc-containing ACE. acs.org A key example is the development of analogues based on the prototype phosphinic acid, [[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline. scielo.brresearchgate.net The synthesis of these inhibitors involves preparing 4-substituted prolines with various alkyl, aryl, alkylthio, and arylthio groups, often starting from derivatives of 4-hydroxy- or 4-ketoproline. nih.govresearchgate.net In this series, derivatives like the trans-4-cyclohexyl analogue demonstrated high potency both in vitro and in vivo, leading to the development of the clinical drug fosinopril (B1673572). nih.govptfarm.pl The incorporation of these substituted prolines can result in compounds with a longer duration of action. scielo.brresearchgate.net

In Vitro Potency of ACE Inhibitors with 4-Substituted Prolines

This table summarizes the in vitro inhibitory potency (IC50) of different classes of ACE inhibitors incorporating various 4-substituted proline analogues, demonstrating the effect of the substituent on activity.

Inhibitor ClassProline Substituent (at C-4)Compound Name/AnalogueIn Vitro ACE Inhibition IC50 (nM)Reference
Mercaptan (Captopril Analogue)H (unsubstituted)Captopril23 acs.org
Mercaptan (Captopril Analogue)cis-PhenylthioAnalogue of Zofenopril1.6 acs.org
Dicarboxylate (Enalaprilat Analogue)H (unsubstituted)Enalaprilat1.2 acs.org
Dicarboxylate (Enalaprilat Analogue)cis-PhenylthioEnalaprilat Analogue0.22 acs.org
Phosphinic AcidH (unsubstituted)SQ 28,8530.55 acs.org
Phosphinic Acidtrans-CyclohexylFosinoprilat (active form of Fosinopril)1.9 nih.govacs.org

The strategic incorporation of 4-substituted prolines has led to the creation of advanced, clinically evaluated drug analogues. nih.gov Zofenopril, a potent ACE inhibitor, is a derivative of cis-4-(phenylthio)-L-proline. nih.govnih.gov Similarly, fosinopril, a phosphinic acid-based prodrug, incorporates a trans-4-cyclohexyl-L-proline moiety. nih.govptfarm.pl The presence of the 4-substituent in fosinopril makes it significantly more potent than the corresponding unsubstituted compound. ptfarm.pl These examples highlight a successful strategy in drug design where the proline scaffold is modified to enhance potency and improve pharmacokinetic profiles, leading to effective antihypertensive agents. nih.govnih.gov

Synthesis of Phosphinic Acid Inhibitors Incorporating 4-Substituted Prolines

Building Block for Complex Organic Molecules and Peptidomimetics

Beyond its role in ACE inhibitors, trans-4-Phenyl-L-proline is a valuable building block for the synthesis of complex organic molecules and peptidomimetics. ontosight.ai Its rigid, chiral structure makes it an attractive starting material for creating conformationally constrained molecules, which is a key strategy in designing compounds with high affinity and selectivity for biological targets. upc.edumdpi.com The utility of 4-substituted prolines has spurred the development of new and efficient synthetic routes for their preparation. researchgate.netresearchgate.net

The unique structure of this compound, which combines the constrained pyrrolidine (B122466) ring with a phenyl substituent, allows it to fit into specific pockets of enzymes, thereby inhibiting their function. ontosight.ai Proline and its derivatives are widely used as scaffolds in medicinal chemistry for developing enzyme inhibitors due to their ability to induce and stabilize specific secondary structures. mdpi.com The pyrrolidine ring acts as a conformationally restricted template that can precisely orient appended functional groups into the binding sites of target enzymes. mdpi.com For instance, research has explored the inhibition of aldehyde dehydrogenase 4A1 (ALDH4A1) by various proline stereoisomers, showing that the enzyme has a preference for the L-stereoisomer. nih.gov Furthermore, complex derivatives of L-proline have been investigated for their potential as inhibitors of various enzymes. ontosight.ai

In peptide and peptidomimetic chemistry, this compound is used to introduce conformational constraints. upc.edu Replacing a standard amino acid with a constrained analogue like this compound can rigidify a peptide's structure, which can lead to improved affinity for its target receptor by reducing the entropic cost of binding. upc.edu This strategy is employed to design analogues of bioactive peptides with enhanced potency, selectivity, and stability against enzymatic degradation. upc.edunih.gov For example, substitution of a proline residue with 4-(R)-phenyl-L-proline in α-conotoxin ImI was shown to significantly increase its potency against α7 nicotinic acetylcholine (B1216132) receptors. researchgate.net Peptidomimetics are compounds designed to mimic the essential features of a natural peptide's pharmacophore, and the inclusion of building blocks like this compound is a key approach in this field. nih.gov

Design of Enzyme Inhibitors

Development of this compound Derivatives with In Vitro Biological Activities

Research has also focused on synthesizing novel derivatives of this compound to explore new biological activities. One study detailed the synthesis of N-(4′-substituted phenyl)-L-prolinamides, starting from L-proline and p-fluoronitrobenzene. royalsocietypublishing.org These derivatives were evaluated for their cytotoxic activities against several human carcinoma cell lines.

The results indicated that some of these L-prolinamide derivatives exhibited promising antitumor activity. royalsocietypublishing.org Specifically, compound 4a (N-(4'-nitrophenyl)-N'-(2-phenylethyl)-L-prolinamide) showed the highest antitumor activity against the A549 lung cancer cell line, with a cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. royalsocietypublishing.org Furthermore, compounds 4a and 4u (N-(4'-nitrophenyl)-N'-(4-fluorophenylsulfonyl)-L-prolinamide) demonstrated greater potency against the HCT-116 colon cancer cell line than the standard reference drug, 5-fluorouracil (B62378). royalsocietypublishing.org These findings underscore the potential of using the this compound scaffold to develop new antiproliferative agents. royalsocietypublishing.org

In Vitro Cytotoxicity of N-(4'-nitrophenyl)-L-prolinamide Derivatives

This table presents the percentage of cell inhibition by selected L-prolinamide derivatives against various human cancer cell lines at a concentration of 100 µM.

CompoundA549 (Lung) % InhibitionHCT-116 (Colon) % InhibitionHepG2 (Liver) % InhibitionSGC7901 (Gastric) % InhibitionReference
4a95.41 ± 0.6793.33 ± 1.3679.50 ± 1.24- royalsocietypublishing.org
4s70.13 ± 3.41--- royalsocietypublishing.org
4u83.36 ± 1.7081.29 ± 2.32-8.02 ± 1.54 (Cell Viability) royalsocietypublishing.org
4w---27.27 ± 2.38 (Cell Viability) royalsocietypublishing.org
5-Fluorouracil (Standard)64.29 ± 2.0981.20 ± 0.08-- royalsocietypublishing.org

Note: For SGC7901, data is presented as percentage cell viability, where a lower number indicates higher cytotoxicity. Data for some compounds against certain cell lines was not provided in the source. royalsocietypublishing.org

Cytotoxic Activity against Carcinoma Cell Lines (e.g., HepG2, A549, HCT-116, SGC7901)

Derivatives of L-proline have been the subject of extensive research for their potential as anticancer agents. Specifically, N-(4′-substituted phenyl)-L-prolinamides have been synthesized and evaluated for their cytotoxic effects against a panel of human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells. royalsocietypublishing.orgresearchgate.net

In one study, a series of twenty-three N-(4′-nitrophenyl)-L-prolinamides were synthesized and tested. royalsocietypublishing.org The cytotoxic activities were assessed using the MTT assay. royalsocietypublishing.orgresearchgate.net Several of these compounds demonstrated notable inhibitory activity. For instance, against the HepG2 cell line, the compounds showed good tumor inhibitory activities ranging from 50.04 ± 1.45% to 79.50 ± 1.24%. royalsocietypublishing.orgresearchgate.net

Particularly noteworthy was compound 4a , which exhibited the highest antitumor activity against the A549 lung cancer cell line with a percentage cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. royalsocietypublishing.orgresearchgate.net Furthermore, compounds 4s (70.13 ± 3.41%) and 4u (83.36 ± 1.70%) showed stronger antineoplastic potencies against A549 than the standard chemotherapeutic drug, 5-fluorouracil (5-FU), which had an inhibition of 64.29 ± 2.09%. royalsocietypublishing.orgresearchgate.net

Against the HCT-116 colon cancer cell line, compounds 4a (93.33 ± 1.36%) and 4u (81.29 ± 2.32%) also demonstrated superior performance compared to the reference standard (81.20 ± 0.08%). royalsocietypublishing.orgresearchgate.net In the case of the SGC7901 gastric cancer cell line, compounds 4u (8.02 ± 1.54%) and 4w (27.27 ± 2.38%) led to lower percentage cell viabilities, indicating a significant cytotoxic effect. royalsocietypublishing.orgresearchgate.net

Table 1: Cytotoxic Activity of Selected L-prolinamide Derivatives

Compound Cell Line % Cell Inhibition (at 100 µM)
4a A549 95.41 ± 0.67
4s A549 70.13 ± 3.41
4u A549 83.36 ± 1.70
5-FU A549 64.29 ± 2.09
4a HCT-116 93.33 ± 1.36
4u HCT-116 81.29 ± 2.32
Reference HCT-116 81.20 ± 0.08

Antiproliferative Efficacy Studies

The antiproliferative efficacy of L-prolinamide derivatives has been further substantiated through cell viability assays. royalsocietypublishing.org These assays quantify the number of healthy, viable cells remaining after treatment with the test compounds. royalsocietypublishing.org The results from these studies underscore the potential of L-prolinamides as effective antiproliferative agents. royalsocietypublishing.orgresearchgate.net

For example, the compounds 4a and 4u from the N-(4′-nitrophenyl)-L-prolinamide series have been identified as promising broad-spectrum anticancer agents due to their significant antiproliferative effects across multiple cancer cell lines. royalsocietypublishing.orgresearchgate.net Their ability to outperform the standard drug 5-fluorouracil in certain cell lines highlights their potential for further development. royalsocietypublishing.orgresearchgate.net

Research into other proline-containing structures, such as cyclic dipeptides, has also revealed antiproliferative properties. For instance, Cyclo (L-Phe-L-Pro) showed marked cytotoxicity against HCT-116, OVCAR-8, and SF-295 cell lines. chapman.edu Phenyl-substituted aminomethylene-bisphosphonates have also been shown to inhibit human P5C reductase and exhibit antiproliferative activity against tumor cells with high proline production. nih.gov

Structure-Activity Relationship (SAR) Analysis for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent derivatives. For the N-(4′-nitrophenyl)-L-prolinamides, SAR analysis has provided insights into the features that contribute to their cytotoxic and antiproliferative effects. royalsocietypublishing.org

The synthesis of these compounds involved a two-step process starting with the condensation of p-fluoronitrobenzene with L-proline to form N-aryl-L-prolines, followed by amidation. royalsocietypublishing.orgresearchgate.net This modular synthesis allows for the introduction of various substituents, enabling a systematic exploration of the SAR.

The variation in the amide portion of the L-prolinamides has been shown to significantly impact their anticancer activity. royalsocietypublishing.org The use of primary, secondary, linear, or branched amines, as well as sulfonamides, has led to a range of cytotoxic potencies against different cancer cell lines. researchgate.net This suggests that the nature of the substituent at the amide nitrogen plays a key role in the interaction of these compounds with their biological targets.

Furthermore, the stereochemistry of the proline ring is also a critical factor. For example, a diastereoisomer of a proline-based cyclic dipeptide, cyclo (D-Phe-D-Pro), which contains D-proline instead of L-proline, showed a significantly weaker cytotoxic effect on HCT-116 cells compared to its L-proline counterpart. chapman.edu This highlights the importance of the specific three-dimensional arrangement of the molecule for its biological function.

Platform for Stereoregular Polymers and Oligomers

4-Hydroxy-L-proline (Hyp), a derivative of proline, serves as a versatile building block for the creation of stereoregular polymers and oligomers. pku.edu.cn The presence of two chiral centers on the pyrrolidine ring allows for the synthesis of polymers with a defined stereochemistry and a non-aromatic ring integrated into the polymer backbone. pku.edu.cn This structural feature is relatively uncommon and can impart unique properties to the resulting materials. pku.edu.cn

Design of Biomimetic and Biodegradable Polymers

The unique structural characteristics and natural origin of 4-hydroxy-L-proline make it an excellent candidate for designing novel biomimetic and biodegradable polymers. pku.edu.cn These polymers have potential applications in various biomedical fields. ontosight.ai The incorporation of the 4-hydroxy group provides a handle for further functionalization, allowing for the creation of polymers that mimic natural structures or possess specific biological activities. pku.edu.cn

For example, by functionalizing the 4-hydroxyl group, it is possible to create proline-based mimics of other amino acids like leucine, lysine, or arginine. pku.edu.cn This approach enables the design of oligomers with specific arrangements of hydrophobic and cationic groups, leading to materials with controlled amphiphilicity. pku.edu.cn

Polymers derived from 4-hydroxy-L-proline, such as polyesters and polythioesters, are often biodegradable, breaking down into non-toxic components. pku.edu.cnnih.gov This biodegradability is a highly desirable property for materials used in applications like tissue engineering scaffolds and drug delivery systems. ontosight.ainih.gov

Controlled Ring-Opening Polymerization Approaches for Functional Polyesters

Controlled ring-opening polymerization (ROP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. chinesechemsoc.orgpku.edu.cn This method has been successfully applied to monomers derived from 4-hydroxy-L-proline to create functional polyesters. chinesechemsoc.orgpku.edu.cn

A key development in this area is the synthesis of a bicyclic bridged lactone monomer from 4-hydroxy-L-proline. chinesechemsoc.orgpku.edu.cn This monomer can undergo controlled ROP using organobase catalysts, such as 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), without any significant loss of stereochemical integrity. chinesechemsoc.orgpku.edu.cn This process yields stereoregular polyesters with high molar masses (up to 90 kg/mol ) and narrow dispersity (typically below 1.10). chinesechemsoc.orgpku.edu.cn

The ROP of these 4-hydroxy-L-proline-derived monomers can be initiated with alcohols or thiols, allowing for the incorporation of specific end groups. pku.edu.cn Furthermore, the properties of the resulting polyesters, such as their solubility and thermomechanical characteristics, can be readily tuned by introducing functional groups either into the monomer before polymerization or onto the polymer after polymerization. chinesechemsoc.orgpku.edu.cn This versatility opens up opportunities for creating a wide range of functional and sustainable polyesters for applications in areas like degradable plastics and drug delivery. chinesechemsoc.orgpku.edu.cn

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Phenyl-L-proline, and how can enantiomeric purity be verified?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, proline derivatives are often synthesized via Ugi reactions or ring-opening of oxazolines. To verify enantiomeric purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and compare retention times with standards. Polarimetry or circular dichroism (CD) spectroscopy can further confirm optical activity. Cross-reference synthetic protocols in SciFinder or Reaxys to validate methodology and compare reported melting points/spectral data .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton signals (δ 7.2–7.5 ppm) and proline ring carbons (δ 25–60 ppm). Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
  • X-ray crystallography : Resolve absolute configuration by single-crystal analysis; compare with Cambridge Structural Database entries.
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C11H13NO2C_{11}H_{13}NO_2: 192.1022). Always report deviations from literature values and justify anomalies .

Q. How can researchers validate the role of this compound in modulating peptide conformation?

  • Methodological Answer : Design model peptides (e.g., β-hairpin or α-helix motifs) incorporating this compound. Use CD spectroscopy to monitor secondary structure stability under varying pH/temperature. Compare with control peptides using L-proline. Perform MD simulations (AMBER or GROMACS) to analyze steric effects of the phenyl group on backbone dihedral angles (ϕ/ψ\phi/\psi). Publish raw data (e.g., Ramachandran plots) in appendices for reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound derivatives be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of literature bioactivity data (e.g., IC50_{50}, Ki values) using PRISMA guidelines. Identify confounding variables:

  • Experimental design : Compare assay conditions (e.g., cell lines, incubation times).
  • Compound purity : Re-evaluate HPLC/MS data from original studies.
  • Statistical significance : Apply ANOVA or Bayesian analysis to assess variability.
    Publish a critical review with a table summarizing contradictions and proposed resolutions .

Q. What methodologies are recommended for studying the stereochemical stability of this compound under physiological conditions?

  • Methodological Answer :

  • Racemization kinetics : Incubate the compound in buffer (pH 7.4, 37°C) and sample at intervals. Analyze enantiomeric excess via chiral HPLC.
  • Computational modeling : Use DFT (e.g., Gaussian) to calculate activation energy barriers for epimerization.
  • Biological relevance : Test stability in serum-containing media and correlate with in vivo pharmacokinetic data. Report uncertainties in degradation rates (± SEM) .

Q. How should computational chemistry approaches be integrated with experimental data to model this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes to enzymes (e.g., prolyl hydroxylases). Validate with mutagenesis data (e.g., Kd_d measurements for active-site mutants).
  • QM/MM simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to model transition states.
  • Data reconciliation : Statistically compare computed binding energies with experimental ITC/SPR results. Highlight limitations (e.g., solvation effects) in the discussion .

Data Presentation and Ethical Considerations

  • Tables : Include processed data critical to conclusions (e.g., kinetic parameters, crystallographic statistics) in the main text. Raw data (HPLC chromatograms, NMR spectra) belong in appendices .
  • Ethics : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles. Cite primary literature for synthetic methods, not commercial databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-L-proline
Reactant of Route 2
Reactant of Route 2
4-Phenyl-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.